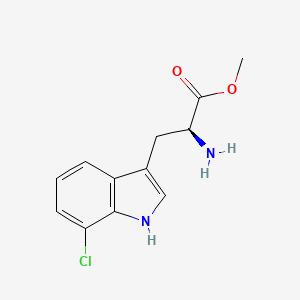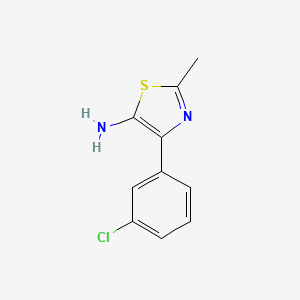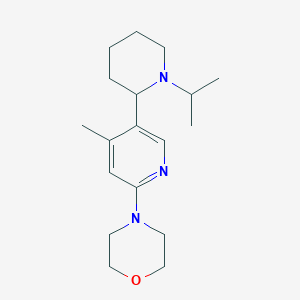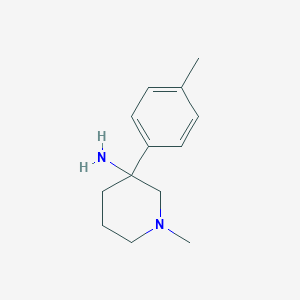
Tryptophan, 7-chloro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tryptophan, 7-chloro-, methyl ester: is a derivative of the amino acid tryptophan, where a chlorine atom is substituted at the 7th position of the indole ring, and the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tryptophan, 7-chloro-, methyl ester typically involves the chlorination of tryptophan followed by esterification. One common method is the reaction of tryptophan with thionyl chloride to introduce the chlorine atom at the 7th position. The resulting 7-chlorotryptophan is then reacted with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions: Tryptophan, 7-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent tryptophan derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Regeneration of the parent tryptophan derivative.
Substitution: Formation of various substituted tryptophan derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Tryptophan, 7-chloro-, methyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its modified structure can help elucidate the role of tryptophan residues in proteins.
Medicine: It is also explored for its potential anti-cancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
作用機序
The mechanism of action of tryptophan, 7-chloro-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine substitution and esterification modify its binding affinity and specificity. For example, it can inhibit enzymes that metabolize tryptophan by competing with the natural substrate, thereby affecting metabolic pathways .
類似化合物との比較
Tryptophan methyl ester: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
7-Chlorotryptophan: Similar structure but without esterification, affecting its solubility and reactivity.
Other halogenated tryptophan derivatives: Such as 7-bromotryptophan, which may have different reactivity and biological activity due to the different halogen atom.
Uniqueness: Tryptophan, 7-chloro-, methyl ester is unique due to the combination of chlorine substitution and esterification. This dual modification enhances its chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
特性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3/t10-/m0/s1 |
InChIキー |
WCSCFRDQHOTFSS-JTQLQIEISA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CNC2=C1C=CC=C2Cl)N |
正規SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)


![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)








